molecular formula C11H15NO B13979561 (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol

Cat. No.: B13979561
M. Wt: 177.24 g/mol
InChI Key: DQAQOCJCYNWLIZ-UHFFFAOYSA-N
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Description

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a methanol group at the 7-position. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

(2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways. The compound may also interact with specific enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: (2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)methanol

InChI

InChI=1S/C11H15NO/c1-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-3,6,13H,4-5,7-8H2,1H3

InChI Key

DQAQOCJCYNWLIZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)CO

Origin of Product

United States

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